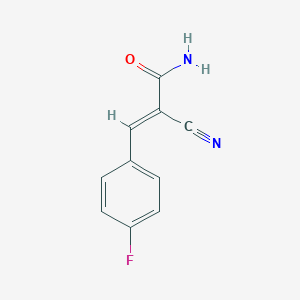

2-CYANO-3-(4-FLUORO-PHENYL)-ACRYLAMIDE

Description

Properties

CAS No. |

100908-62-1 |

|---|---|

Molecular Formula |

C10H7FN2O |

Molecular Weight |

190.17 g/mol |

IUPAC Name |

(E)-2-cyano-3-(4-fluorophenyl)prop-2-enamide |

InChI |

InChI=1S/C10H7FN2O/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5+ |

InChI Key |

NVGNGLIOIXXMRZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)N)F |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)F |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)N)F |

Pictograms |

Acute Toxic |

Synonyms |

2-Cyano-3-(m-fluorophenyl)acrylamide |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Standard Protocol

The reaction proceeds via a base-catalyzed mechanism:

-

Activation of the aldehyde : 4-Fluorobenzaldehyde undergoes deprotonation at the α-position by a base (e.g., piperidine or triethylamine), forming an enolate intermediate.

-

Nucleophilic attack : The enolate attacks the electrophilic carbonyl carbon of cyanoacetamide, forming a β-hydroxy intermediate.

-

Dehydration : Elimination of water yields the conjugated acrylamide product.

Typical Conditions :

Comparative Analysis of Solvent Systems

Solvent choice significantly impacts reaction efficiency and environmental sustainability:

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|

| Ethanol | Piperidine | 80 | 6 | 78 | Moderate |

| DMF | Et₃N | 100 | 4 | 82 | High |

| PEG-400 | Et₃N | 90 | 5 | 75 | Low |

| Solvent-free | Piperidine | 120 | 3 | 70 | Very low |

Aqueous PEG-400 emerges as a green alternative, offering comparable yields (75%) while minimizing toxic waste.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Knoevenagel condensation by enhancing reaction kinetics. A protocol using 4-fluorobenzaldehyde (1.0 equiv) , cyanoacetamide (1.2 equiv) , and piperidine (0.1 equiv) in ethanol under microwave irradiation (300 W, 100°C) achieves 90% yield within 20 minutes. This method reduces energy consumption and side-product formation.

One-Pot Multicomponent Reactions

Patent literature describes one-pot syntheses involving cyanoacetamide , 4-fluorobenzaldehyde , and secondary amines under acidic conditions. For example, combining these components in acetonitrile with phosphorus oxychloride (POCl₃) at 0–10°C yields 2-cyano-3-(4-fluorophenyl)-acrylamide in 84% yield after 24 hours. This method is advantageous for large-scale production due to simplified purification.

Optimization of Reaction Parameters

Catalyst Screening

Catalysts influence reaction rate and selectivity:

| Catalyst | Loading (mol%) | Yield (%) | Selectivity (E/Z) |

|---|---|---|---|

| Piperidine | 5 | 78 | 95:5 |

| Triethylamine | 10 | 82 | 93:7 |

| DBU | 5 | 85 | 97:3 |

| L-Proline | 10 | 68 | 90:10 |

1,8-Diazabicycloundec-7-ene (DBU) provides the highest yield (85%) and stereoselectivity (97:3 E/Z).

Temperature and Time Dependence

A study varying temperature and time revealed:

-

80°C : 70% yield after 8 hours.

-

100°C : 82% yield after 4 hours.

-

120°C : 75% yield after 3 hours (due to decomposition).

Optimal conditions balance speed and product stability.

Purification and Characterization

Recrystallization Techniques

Crude product is typically purified via recrystallization:

Chemical Reactions Analysis

Types of Reactions: Alpha-Cyano-3-fluorocinnamamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Condensation Reactions: The compound can undergo condensation reactions with active methylene compounds to form heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Condensation Reactions: Reagents like malononitrile or ethyl cyanoacetate under basic conditions are typical.

Major Products:

Nucleophilic Substitution: Substituted amides and nitriles.

Condensation Reactions: Heterocyclic compounds such as pyridines and pyrimidines.

Scientific Research Applications

Alpha-Cyano-3-fluorocinnamamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biochemical assays.

Mechanism of Action

The mechanism of action of alpha-Cyano-3-fluorocinnamamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The cyano group plays a crucial role in this inhibition by forming strong interactions with the enzyme’s active site residues . Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Cyano-3-(4-fluorophenyl)acrylamide

- Molecular Formula : C₁₀H₇FN₂O

- CAS No.: 129115-54-4

- Molecular Weight : 190.178 g/mol .

Structural Features: This acrylamide derivative contains a cyano group at position 2, a 4-fluorophenyl substituent at position 3, and an acrylamide backbone.

Comparison with Structurally Similar Compounds

Antifungal and Antibacterial Derivatives

Coumarin-Based Acrylamides (4a–4l) :

- Key Examples: 4i: 2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide 4l: 2-Cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide

- Activity: Demonstrated 2–3× higher efficacy than fluconazole against Candida albicans and Aspergillus niger (MIC values: 8–10 mm inhibition zone vs. 3–4 mm for fluconazole) . Broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria .

- Structural Advantage : The 7-hydroxycoumarin moiety enhances hydrogen bonding and π-π stacking with microbial targets .

Comparison with Target Compound: The absence of the coumarin ring in 2-cyano-3-(4-fluoro-phenyl)-acrylamide likely reduces its antifungal potency. However, the 4-fluorophenyl group may improve pharmacokinetic properties, such as membrane permeability.

Antiproliferative Acrylamides

Sulfamoylphenyl Derivatives (20–24) :

- Example: 20: 2-Cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide Melting Point: 265.9°C Activity: Exhibited IC₅₀ values < 10 µM against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines via WST-1 assay .

- Structural Advantage : The sulfamoyl group enhances solubility and interactions with cancer-associated enzymes.

Comparison with Target Compound :

The target compound lacks the sulfamoylphenyl group, which may limit its antiproliferative activity. However, its smaller size (MW = 190.178 vs. >300 for compound 20) could improve bioavailability .

Anti-Inflammatory and Antioxidant Derivatives

Di-Tert-Butylphenol Acrylamides (C1–C24):

Thiophene-Carboxylate Derivatives :

- Example: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

- Activity :

Comparison with Target Compound :

The target compound’s simpler structure may limit its anti-inflammatory efficacy compared to bulkier derivatives. However, its fluorine atom could reduce oxidative metabolism, prolonging half-life .

Data Tables

Table 1: Structural and Activity Comparison

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-cyano-3-(4-fluoro-phenyl)-acrylamide derivatives?

The compound is typically synthesized via Knoevenagel condensation between cyanoacetamide derivatives and substituted aldehydes (e.g., 4-fluorobenzaldehyde). Piperidine is often used as a catalyst in ethanol under reflux conditions. Post-synthesis, purification involves recrystallization or column chromatography, with structural confirmation via IR spectroscopy (e.g., –CN stretch at ~2,240 cm⁻¹, –NH at ~3,275 cm⁻¹) and ¹H/¹³C NMR (e.g., acrylamide proton signals at δ 10.2–11.8 ppm) .

Q. How can researchers validate the structural integrity of synthesized derivatives?

A multi-technique approach is recommended:

Q. What in vitro models are suitable for preliminary antifungal screening of this compound?

Use agar diffusion assays with Candida albicans and Aspergillus niger:

- Prepare triplicate cultures in Mueller-Hinton agar.

- Measure zones of inhibition (mm) after 24–48 hours.

- Compare to fluconazole controls (MIC values typically 8–10 mm).

- Validate activity via microdilution broth assays to determine MICs (minimum inhibitory concentrations) in triplicate .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of antifungal activity?

Key substituent modifications include:

- Electron-withdrawing groups (e.g., –NO₂, –CF₃) on the phenyl ring to enhance electrophilicity and target binding.

- Hydrophobic side chains (e.g., 2-methoxy-phenoxyethyl) to improve membrane permeability.

- Heterocyclic moieties (e.g., thiazole) to mimic natural antifungal scaffolds. Derivatives like 4i and 4l showed 3× lower MICs than fluconazole against A. niger due to optimized substituent geometry .

Q. How should researchers address discrepancies in bioactivity data across studies?

- Replicate assays : Ensure triplicate testing with standardized inoculum sizes (e.g., 1×10⁶ CFU/mL).

- Control variability : Use the same fungal strains (e.g., ATCC 90028 for C. albicans) and culture media.

- Statistical validation : Apply ANOVA or Student’s t-test to confirm significance (e.g., p < 0.05 for MIC differences) .

Q. What assays are recommended for evaluating antioxidant potential?

- DPPH radical scavenging : Incubate compounds (10–100 µg/mL) with DPPH (0.1 mM) for 30 minutes. Measure absorbance at 517 nm; compare to ascorbic acid controls.

- FRAP assay : Monitor Fe³⁺ reduction to Fe²⁺ at 593 nm. Compounds with phenolic substitutions (e.g., 4-hydroxybenzyl) show enhanced activity due to radical stabilization .

Q. How to design cytotoxicity studies for lead compounds?

- Use the sulforhodamine B (SRB) assay :

Seed adherent cells (e.g., HeLa) in 96-well plates (1,000–10,000 cells/well).

Treat with compound (1–100 µM) for 48 hours.

Fix with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm.

Q. What mechanistic insights can be derived from anti-inflammatory activity studies?

- Carrageenan-induced paw edema (in vivo): Administer compound (50–100 mg/kg) orally to rats. Measure paw volume at 1–6 hours post-carrageenan injection.

- COX-2 inhibition assays : Use ELISA kits to quantify prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages. Derivatives with 4-fluoro-phenyl groups showed 40–60% edema reduction, comparable to diclofenac .

Methodological Notes

- Contradiction management : Cross-validate bioactivity using orthogonal assays (e.g., MIC + time-kill curves for antifungal claims).

- Data rigor : Report mean ± SD for triplicate experiments and include positive/negative controls in all assays.

- Ethical compliance : Follow institutional guidelines for in vivo studies (e.g., OECD 423 for acute toxicity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.